REACTION_CXSMILES
|
C([O:4][C:5]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]2[C:6]=1[CH2:7][CH2:8][CH2:9]2)C=C.[C:15]1(C)[CH:20]=C(C)C=C(C)[CH:16]=1>>[CH2:20]([C:13]1[C:12]([Cl:14])=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][C:6]=2[C:5]=1[OH:4])[CH:15]=[CH2:16]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C2CCCC2=CC(=C1)Cl
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
Intermediate 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=2CCCC2C=C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |